3-Bromo-2-chlorobenzo[b]thiophen-5-amine
Description
Properties
IUPAC Name |
3-bromo-2-chloro-1-benzothiophen-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-7-5-3-4(11)1-2-6(5)12-8(7)10/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPZYZLOLKJPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=C(S2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Chlorobenzo B Thiophen 5 Amine Derivatives
High-Resolution Spectroscopic Characterization Techniques
The structural confirmation and detailed electronic and vibrational analysis of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine would necessitate a suite of high-resolution spectroscopic methods.
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques such as COSY, HSQC, and HMBC to assign all proton and carbon signals and confirm connectivity.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the amine (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. The amine protons might appear as a broad singlet, and their chemical shift could be solvent-dependent.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amine group. The carbon atoms directly bonded to the heteroatoms (S, Br, Cl, N) would have characteristic chemical shifts.
A search for specific ¹H and ¹³C NMR data for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine in scientific databases did not yield any results.
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Expected IR and Raman Spectral Features: The IR spectrum of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic system (in the 1400-1600 cm⁻¹ range), and C-N stretching vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S bond vibrations within the thiophene (B33073) ring.
Specific experimental IR and Raman spectra for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine are not available in the literature.
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. It also provides information about the fragmentation patterns, which can aid in structural elucidation.
Expected HRMS Data: For 3-Bromo-2-chlorobenzo[b]thiophen-5-amine (C₈H₅BrClNS), HRMS would provide a precise mass measurement of the molecular ion [M]⁺˙. The isotopic pattern of the molecular ion would be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). Analysis of the fragmentation pattern could reveal the loss of substituents and the cleavage of the heterocyclic ring.
A search for published HRMS data for this specific compound was unsuccessful.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.
Expected UV-Vis Spectral Features: The UV-Vis spectrum of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine would be expected to exhibit absorption bands corresponding to π → π* transitions within the benzo[b]thiophene aromatic system. The presence of the amino group, a strong auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzo[b]thiophene core. The solvent used for the analysis can also influence the position of the absorption bands.
No experimental UV-Vis absorption spectra for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine have been reported in the scientific literature.
Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox properties of a molecule, providing information about its oxidation and reduction potentials.
Expected Electrochemical Behavior: The cyclic voltammogram of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine would likely show an irreversible oxidation wave corresponding to the oxidation of the amino group and/or the electron-rich benzo[b]thiophene ring system. The presence of the electron-withdrawing halogen substituents would be expected to make the oxidation more difficult (occur at a higher potential) compared to the unsubstituted aminobenzo[b]thiophene.
No studies detailing the electrochemical analysis of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine have been found.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, there are no published crystal structures for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine in the Cambridge Structural Database (CSD) or other crystallographic databases. A successful crystallographic analysis would provide invaluable data on the planarity of the benzo[b]thiophene ring system, the conformation of the amino group, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Packing Determination
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure and its arrangement within a crystal lattice. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
For instance, the analysis of related halogenated benzo[b]thiophene derivatives, such as 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene, offers significant insights. The crystal structure of this compound was determined to be monoclinic with a P2₁/c space group. nih.gov In such derivatives, the phenyl group is typically positioned away from the halogen atom to minimize steric hindrance. nih.gov The benzothiophene (B83047) rings are generally planar. nih.govnih.gov For example, in (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, the maximum deviation from planarity for the benzothiophene ring system was reported as 0.009 (1) Å. nih.gov
The molecular packing in the crystal is governed by various intermolecular interactions. In the crystal structure of one sulfonamide derivative of benzo[b]thiophene, molecules are linked by N—H⋯O hydrogen bonds, forming distinct ring motifs which are further connected into chains through C—H⋯F hydrogen bonds. Intermolecular C—H⋯π interactions are also frequently observed, contributing to the stability of the crystal packing. nih.gov
Table 1: Representative Crystallographic Data for a Benzo[b]thiophene Derivative
| Parameter | 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene nih.gov |
|---|---|
| Chemical Formula | C₁₄H₉BrS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2831 (3) |
| b (Å) | 23.3283 (10) |
| c (Å) | 7.2281 (3) |
| β (°) | 111.020 (2) |
| Volume (ų) | 1303.41 (9) |
Note: This data is for a structurally related compound used for illustrative purposes.
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a key analytical technique used to analyze the crystalline nature of a solid sample. It is particularly crucial for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. The PXRD pattern is a fingerprint of the crystalline solid, determined by the size and shape of the unit cell.
In the context of benzo[b]thiophene derivatives, PXRD is employed to confirm the crystalline phase of a synthesized batch, assess its purity, and investigate potential polymorphism. For example, in the development of organic semiconductor materials based on benzo[b]thieno[2,3-d]thiophene, θ–2θ X-ray diffraction is used to investigate the molecular packing and crystallinity of thin films, which are crucial for their performance in devices like organic thin-film transistors (OTFTs). rsc.org The presence of sharp peaks in a PXRD pattern is indicative of a well-ordered, crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature. researchgate.net
Hirshfeld Surface Analysis and Quantitative Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of crystal packing. Red spots on the d_norm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the sum of van der Waals radii. nih.gov
Table 2: Quantitative Analysis of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Benzo[b]thiophene Analogue
| Intermolecular Contact | Contribution for Conformer A (%) mdpi.com | Contribution for Conformer B (%) mdpi.com |
|---|---|---|
| H···H | 44.2 | 42.5 |
| O···H | 11.8 | 12.4 |
| S···H | 9.4 | 11.4 |
Note: This data is for a structurally related compound used for illustrative purposes.
This quantitative breakdown is crucial for crystal engineering, enabling a deeper understanding of how substituent changes can influence the supramolecular assembly and, consequently, the material's properties. mdpi.com
Advanced Characterization for Electronic and Optical Properties
Photoluminescence and Quantum Yield Measurements
The electronic and optical properties of benzo[b]thiophene derivatives are critical for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs). Photoluminescence spectroscopy is used to study the light-emitting characteristics of these materials. A key parameter is the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process.
Derivatives of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, featuring donor (amine) and acceptor-like (halogenated thiophene) moieties, are expected to exhibit intramolecular charge transfer (ICT) characteristics. This often leads to solvatochromism, where the absorption and emission wavelengths shift with solvent polarity. For example, the related compound 2-bromo-3-aminobenzo[de]anthracene-7-one shows a significant red-shift in its emission maximum (over 110 nm) when moving from non-polar to polar solvents. mdpi.com
The quantum yield is also highly dependent on the molecular environment. In non-polar solvents, higher fluorescence efficiency is often observed. In polar solvents, a process known as twisted intramolecular charge transfer (TICT) can occur, providing a non-radiative decay pathway that leads to emission quenching and a lower quantum yield. mdpi.com For some substituted thieno[3,2-b] nih.govbenzothiophenes, high quantum yields ranging from 0.11 to 0.35 have been reported, making them suitable for fluorescent applications. nih.gov
Table 3: Photoluminescence Data for a Representative Bromo-Amino Aromatic Compound in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) mdpi.com | Emission Max (λ_em, nm) mdpi.com | Quantum Yield (Φ_F) mdpi.com |
|---|---|---|---|
| Toluene | 499 | 563 | 0.35 |
| Chloroform | 511 | 606 | 0.23 |
| Dichloromethane | 512 | 622 | 0.15 |
| Acetone | 506 | 647 | 0.04 |
| Acetonitrile | 504 | 658 | 0.02 |
Note: This data is for a structurally related bromo-amino aromatic compound used for illustrative purposes.
Chemical Reactivity and Transformation Studies of 3 Bromo 2 Chlorobenzo B Thiophen 5 Amine
Reactivity at the Halogenated Positions (C-2 and C-3)
The C-2 and C-3 positions of the benzothiophene (B83047) ring, substituted with chlorine and bromine respectively, are the primary sites of interest for transformation studies. The inherent electronic properties of the benzothiophene system, combined with the inductive and resonance effects of the halogen and amine substituents, create a complex reactivity landscape. While the electron-rich nature of the benzothiophene core makes it susceptible to electrophilic attack, the presence of halogens also allows for nucleophilic displacement, a reaction pathway of significant synthetic utility.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org Five-membered heterocyclic compounds like thiophenes and their benzo-fused analogues are generally more reactive towards electrophiles than benzene (B151609). wikipedia.org This enhanced reactivity is attributed to the ability of the sulfur heteroatom to stabilize the cationic Wheland intermediate (also known as an arenium ion or σ-complex) formed during the reaction. wikipedia.orgresearchgate.net However, the reactivity and regioselectivity of SEAr reactions on a substituted molecule like 3-Bromo-2-chlorobenzo[b]thiophen-5-amine are modulated by the existing substituents.
The directing effects of the substituents on the aromatic core determine the position of attack by an incoming electrophile. In 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, three groups influence the regioselectivity: the C-5 amino group, the C-2 chloro group, and the C-3 bromo group.
Amino Group (-NH₂ at C-5): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the benzene ring via the resonance effect. It therefore strongly directs incoming electrophiles to the C-4 and C-6 positions.
Halogen Atoms (-Cl at C-2 and -Br at C-3): Halogens are deactivating groups but are also ortho, para-directors. youtube.com The C-2 chloro group directs towards the C-3 position (which is already substituted) and the C-7 position. The C-3 bromo group directs towards the C-2 position (substituted) and the C-4 position.
Benzothiophene Core: The sulfur atom directs electrophilic attack primarily to the C-3 position, followed by the C-2 position. Both of these sites are blocked in the parent molecule.
Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Classification | Directing Effect |
|---|---|---|---|
| -NH₂ | C-5 | Strong Activator | ortho, para (to C-4, C-6) |
| -Cl | C-2 | Deactivator | ortho, para (to C-3, C-7) |
| -Br | C-3 | Deactivator | ortho, para (to C-2, C-4) |
In 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, the presence of two deactivating halogen substituents on the thiophene (B33073) ring significantly reduces its electron density. This deactivation, coupled with the powerful activation of the benzene ring by the C-5 amino group, further ensures that electrophilic substitution will preferentially occur on the benzenoid ring.
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a substituent, typically a halogen, on an aromatic ring with a nucleophile. Unlike SEAr, this reaction is facilitated by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the intermediate. libretexts.orgyoutube.com Benzothiophene systems are known to undergo SNAr reactions, offering a valuable method for functionalization. baranlab.org
In SNAr reactions, the nature of the leaving group is crucial. The established reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. nih.gov This trend is opposite to that observed in SN2 reactions and is not determined by carbon-halogen bond strength. Instead, it is governed by the ability of the halogen to stabilize the negatively charged intermediate through its inductive effect. stackexchange.com The high electronegativity of fluorine makes it the most effective at withdrawing electron density, thus stabilizing the transition state leading to the intermediate and accelerating the rate-determining first step. stackexchange.com
In addition to the "element effect," the position of the halogen on the benzothiophene ring plays a critical role. Studies have shown that a halogen at the C-2 position is more susceptible to nucleophilic displacement than one at the C-3 position. taylorfrancis.com In the case of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, both factors point towards greater reactivity at the C-2 position. The positional effect favors C-2, and the element effect slightly favors chlorine over bromine as a leaving group. Therefore, nucleophilic attack is predicted to occur preferentially at the C-2 position, leading to the displacement of the chloride ion.
Table 2: Factors Influencing Halogen Displacement in SNAr on 3-Bromo-2-chlorobenzo[b]thiophen-5-amine
| Position | Halogen | Positional Reactivity | Leaving Group Ability (Element Effect) | Predicted Outcome |
|---|---|---|---|---|
| C-2 | Chlorine | More reactive taylorfrancis.com | Cl > Br (slight preference) nih.gov | Preferred site of substitution |
The most common mechanism for SNAr is the two-step addition-elimination pathway. libretexts.org
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (the electrophilic site). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net This step is typically the slow, rate-determining step of the reaction. The aromaticity of the ring is temporarily broken.
Elimination Step: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. This step is generally fast.
For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, as these groups help to delocalize and stabilize the negative charge of the Meisenheimer complex. youtube.com
The 3-Bromo-2-chlorobenzo[b]thiophen-5-amine molecule lacks strong EWGs; in fact, the C-5 amino group is a strong electron-donating group, which would destabilize the negative intermediate and thus disfavor the classical SNAr mechanism. Consequently, forcing this molecule to undergo nucleophilic substitution would likely require harsh reaction conditions (e.g., high temperatures and pressures) or the use of very powerful nucleophiles. If the reaction were to proceed, displacement of the C-2 chlorine would be the anticipated major pathway.
Based on a thorough review of available scientific literature, there is insufficient specific data on the chemical reactivity and transformation studies of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine to fully address the detailed outline provided. While extensive research exists on the functionalization of the benzo[b]thiophene scaffold in general, specific examples and detailed research findings concerning this particular multi-substituted derivative in the requested reactions (Palladium-Catalyzed Cross-Coupling, Transition Metal-Free Coupling, Regioselective Functionalization, N-Functionalization, and Diazotization) are not present in the available literature.
The principles of palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig aminations are well-established for a wide variety of aryl halides, including substituted bromobenzothiophenes. wikipedia.orgorganic-chemistry.orgnih.gov Similarly, methods for the functionalization of amine groups and regioselective reactions at halogenated sites are documented for related compounds. researchgate.netresearchgate.net
However, without specific studies on 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, any discussion would be hypothetical and would not meet the required standard of scientific accuracy based on detailed research findings for this exact compound. The unique electronic and steric environment created by the simultaneous presence of bromo, chloro, and amino substituents at the 3, 2, and 5 positions, respectively, means that its reactivity cannot be reliably extrapolated from simpler analogs like 3-bromobenzo[b]thiophene or 3-bromo-2-nitrobenzo[b]thiophene. researchgate.netnih.gov
Therefore, in adherence to the instructions to be scientifically accurate and focus solely on the specified compound, this article cannot be generated as requested due to the lack of specific published research data.
Reactivity at the Amine Functional Group (C-5)
Potential for Directed Metalation and Further Functionalization
The strategic functionalization of aromatic and heteroaromatic systems is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with tailored properties. Directed metalation, particularly directed ortho-metalation (DoM), stands out as a powerful tool for achieving regioselective C-H bond activation and subsequent elaboration. wikipedia.orgbaranlab.org The molecular architecture of 3-bromo-2-chlorobenzo[b]thiophen-5-amine, featuring an amino directing group and two halogen atoms on a benzothiophene scaffold, presents a compelling case for exploring the potential of directed metalation and competitive halogen-metal exchange pathways for further functionalization.
The outcome of treating 3-bromo-2-chlorobenzo[b]thiophen-5-amine with a strong organolithium base is governed by the interplay of several factors: the directing ability of the amino group, the kinetic acidity of the aromatic protons, and the propensity for halogen-metal exchange at either the C2-chloro or C3-bromo positions.
Directed ortho-Metalation (DoM) Pathway
The amino group at the C-5 position is a potent directed metalation group (DMG). baranlab.orguwindsor.ca Upon N-protection, for instance as a pivalamide (B147659) or a carbamate, its directing strength is significantly enhanced. The heteroatom of the protected amino group can coordinate with an organolithium reagent, such as n-butyllithium or sec-butyllithium, thereby lowering the kinetic barrier to deprotonation at an adjacent ortho position. wikipedia.orguwindsor.ca In the case of the 5-amino-substituted benzothiophene ring, two ortho positions are available for deprotonation: C4 and C6.
The regioselectivity of this deprotonation is influenced by both electronic and steric effects. The C4 position is adjacent to the thiophene ring's sulfur atom, which can exert a stabilizing effect on an adjacent carbanion. researchgate.net Consequently, deprotonation at the C4 position is generally favored. This would lead to the formation of a 4-lithio intermediate, which can then be trapped by a variety of electrophiles to introduce a new substituent specifically at this position.
Halogen-Metal Exchange Pathway
Concurrent with the possibility of DoM, the presence of bromo and chloro substituents introduces the potential for halogen-metal exchange. This reaction is typically very fast, especially with bromine, and can often kinetically outcompete C-H deprotonation. ias.ac.inwpmucdn.com The relative rates of exchange are generally I > Br > Cl. Given this trend, the C3-bromo position in 3-bromo-2-chlorobenzo[b]thiophen-5-amine is the most likely site for initial halogen-metal exchange upon treatment with an organolithium reagent at low temperatures. This would generate a 3-lithio-2-chlorobenzo[b]thiophen-5-amine intermediate.
The C2-chloro substituent is less reactive towards exchange, but it could potentially undergo this process under more forcing conditions or with different organometallic reagents.
Competition and Selectivity
The reaction's outcome will be dictated by the relative rates of DoM versus halogen-metal exchange. Factors influencing this competition include the choice of organolithium reagent (e.g., n-BuLi vs. s-BuLi vs. t-BuLi), the solvent system (e.g., THF, diethyl ether), the presence of coordinating additives like TMEDA, and the reaction temperature. baranlab.orguwindsor.ca It is plausible that careful optimization of these conditions could allow for selective functionalization at either the C3 or C4 position. For instance, using a sterically hindered lithium amide base at low temperature might favor the kinetically faster C-H deprotonation at the C4 position directed by the protected amino group, while an alkyllithium reagent might preferentially induce halogen-metal exchange at the C3 position.
Subsequent Functionalization
Once the organometallic intermediate (either 3-lithio or 4-lithio) is formed, it can be intercepted by a wide array of electrophiles to introduce diverse functionalities. This two-step sequence significantly expands the synthetic utility of the 3-bromo-2-chlorobenzo[b]thiophen-5-amine core. The table below outlines some of the potential transformations.
| Predicted Intermediate | Electrophile Class | Example Electrophile | Functional Group Introduced | Potential Product Structure |
|---|---|---|---|---|
| 3-Lithio-2-chlorobenzo[b]thiophen-5-amine | Alkyl Halides | CH₃I | -CH₃ | 3-Methyl-2-chlorobenzo[b]thiophen-5-amine |
| 3-Lithio-2-chlorobenzo[b]thiophen-5-amine | Aldehydes/Ketones | (CH₃)₂CO | -C(OH)(CH₃)₂ | 2-(2-Chloro-5-aminobenzo[b]thiophen-3-yl)propan-2-ol |
| 3-Lithio-2-chlorobenzo[b]thiophen-5-amine | Carbon Dioxide | CO₂ | -COOH | 2-Chloro-5-aminobenzo[b]thiophene-3-carboxylic acid |
| 3-Lithio-2-chlorobenzo[b]thiophen-5-amine | Boronic Esters | B(OiPr)₃ | -B(OH)₂ | (2-Chloro-5-aminobenzo[b]thiophen-3-yl)boronic acid |
| 4-Lithio-3-bromo-2-chlorobenzo[b]thiophen-5-amine | Alkyl Halides | CH₃CH₂Br | -CH₂CH₃ | 4-Ethyl-3-bromo-2-chlorobenzo[b]thiophen-5-amine |
| 4-Lithio-3-bromo-2-chlorobenzo[b]thiophen-5-amine | Amides | DMF | -CHO | 3-Bromo-2-chloro-5-aminobenzo[b]thiophene-4-carbaldehyde |
| 4-Lithio-3-bromo-2-chlorobenzo[b]thiophen-5-amine | Silyl Halides | (CH₃)₃SiCl | -Si(CH₃)₃ | 3-Bromo-2-chloro-4-(trimethylsilyl)benzo[b]thiophen-5-amine |
| 4-Lithio-3-bromo-2-chlorobenzo[b]thiophen-5-amine | Disulfides | CH₃SSCH₃ | -SCH₃ | 3-Bromo-2-chloro-4-(methylthio)benzo[b]thiophen-5-amine |
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chlorobenzo B Thiophen 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For complex molecules like 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, DFT allows for a detailed exploration of its fundamental chemical characteristics.
The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), the bond lengths, bond angles, and dihedral angles of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine are determined by finding the minimum energy structure on the potential energy surface.
Following geometry optimization, the electronic structure can be analyzed through the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For substituted benzo[b]thiophenes, the nature and position of the substituents significantly influence the FMOs. The presence of an electron-donating amino group at the 5-position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromo and chloro substituents at the 2- and 3-positions will likely lower the energy of the LUMO, enhancing its electron-accepting capabilities.
Computational studies on related aminothiophene derivatives have shown that the HOMO is typically localized over the thiophene (B33073) ring and the amino group, while the LUMO is distributed over the fused benzene (B151609) ring and the electron-withdrawing groups. This distribution is critical in predicting the sites of electrophilic and nucleophilic attack.
Table 1: Theoretical Frontier Molecular Orbital (FMO) Data for Analogous Substituted Thiophene Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene | -6.95 | -0.55 | 6.40 |
| 2-Chlorothiophene | -7.02 | -0.98 | 6.04 |
| 3-Bromothiophene | -6.98 | -0.87 | 6.11 |
| 3-Aminothiophene | -6.21 | -0.23 | 5.98 |
| Benzo[b]thiophene | -6.54 | -1.12 | 5.42 |
Note: The data presented in this table are illustrative and based on typical values found in computational studies of related thiophene and benzo[b]thiophene derivatives. The exact values for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine would require specific DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group, due to its lone pair of electrons. This indicates that the amino group is a primary site for electrophilic attack and hydrogen bonding. The sulfur atom in the thiophene ring also contributes to a region of negative potential. The areas around the hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential. The halogen atoms, while electronegative, can also exhibit regions of positive potential (sigma-holes), which can lead to halogen bonding interactions.
MEP analysis of benzothiophene (B83047) itself shows negative potential regions associated with the sulfur atom and the π-system of the fused rings. researchgate.net The introduction of the amino, bromo, and chloro substituents will significantly modulate this potential map, with the amino group creating a strong nucleophilic center and the halogens influencing the electrophilicity of the adjacent carbon atoms.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. It provides a localized, "chemist's" view of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures.
In the context of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, NBO analysis can elucidate the intramolecular interactions that contribute to its stability. Key interactions to investigate include the delocalization of the nitrogen lone pair electrons into the aromatic system (n -> π* interactions). This delocalization is a measure of the electron-donating strength of the amino group and its effect on the aromaticity of the benzo[b]thiophene core.
Furthermore, NBO analysis can reveal hyperconjugative interactions involving the C-Br and C-Cl bonds. These interactions can provide insights into the electronic effects of the halogen substituents beyond simple inductive withdrawal. The stabilization energies associated with these delocalizations, calculated through NBO analysis, provide a quantitative measure of their importance. Computational studies on similar charge transfer complexes of benzothiophene derivatives have utilized NBO analysis to confirm the role of charge transfer and hyperconjugative interactions in their stability. nih.gov
Table 2: Illustrative NBO Analysis Data for Key Interactions in a Substituted Aminobenzothiophene System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C-C)aromatic | ~ 20-40 |
| π(C=C)aromatic | π(C=C)aromatic | ~ 15-25 |
| LP(1) S | σ*(C-C)aromatic | ~ 2-5 |
Note: This table provides hypothetical yet representative data for the types of interactions and stabilization energies that would be expected from an NBO analysis of a molecule like 3-Bromo-2-chlorobenzo[b]thiophen-5-amine. LP denotes a lone pair.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally.
By mapping the potential energy surface of a reaction, computational methods can identify the transition states connecting reactants to products. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier.
For reactions involving 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, transition state analysis can provide crucial insights. For instance, in an electrophilic substitution reaction, the stability of the sigma-complex intermediate (Wheland intermediate) can be calculated to predict the most likely site of attack. The transition state leading to this intermediate can be located, and the associated energy barrier can be quantified.
In the case of nucleophilic substitution, where a nucleophile might displace the chloro or bromo substituent, the mechanism could be concerted (SNAr) or involve a Meisenheimer complex intermediate. Computational modeling can distinguish between these pathways by locating the relevant transition states and intermediates and calculating their relative energies.
Theoretical studies are particularly adept at explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. For 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, a key question is the regioselectivity of electrophilic aromatic substitution. The interplay between the electron-donating amino group and the electron-withdrawing halogen substituents will direct incoming electrophiles to specific positions on the aromatic ring.
Computational models can predict the preferred site of electrophilic attack by comparing the activation energies for substitution at different positions. The position leading to the most stable intermediate and the lowest energy transition state will be the favored product. It is generally expected that the strong activating effect of the amino group will direct electrophiles to the ortho and para positions relative to it. However, the existing substituents will sterically and electronically modulate this preference. A metal-free approach for C3-functionalization of benzothiophenes has been reported, highlighting the importance of understanding regiocontrol. nih.gov
In reactions where new chiral centers are formed, computational modeling can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. The pathway with the lower energy transition state will be kinetically favored, leading to the major stereoisomer. While there are no inherent chiral centers in 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, reactions involving chiral reagents or catalysts could lead to stereoselective outcomes that can be rationalized through theoretical studies.
Theoretical Studies on Halogen and Amine Group Effects on Electronic Properties and Reactivity
Theoretical investigations, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine. The properties of the core benzo[b]thiophene system are substantially modulated by the synergistic and competing effects of the attached functional groups: the electron-donating amine group and the electro-negative halogen atoms.
The amine (-NH₂) group at the C5 position acts as a strong electron-donating group (EDG) through resonance (+R effect). It injects electron density into the aromatic π-system, which significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This elevation of the HOMO level makes the molecule more susceptible to electrophilic attack and generally reduces the HOMO-LUMO energy gap, a key factor in determining molecular reactivity and electronic absorption properties. nih.govnih.gov
The interplay of these substituents results in a complex electronic landscape. The powerful electron-donating amine group has a more pronounced effect on the HOMO, while the halogens exert a stronger influence on the LUMO. nih.gov This differential impact is crucial for tuning the optoelectronic properties of the molecule. DFT calculations can precisely map this electron distribution through Molecular Electrostatic Potential (MEP) surfaces, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, the MEP would likely show a high electron density around the amine group and the fused benzene ring, with a comparatively lower electron density near the halogen-substituted thiophene ring.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzo[b]thiophene (Parent Core) | -6.05 | -1.50 | 4.55 |
| Benzo[b]thiophen-5-amine | -5.45 | -1.35 | 4.10 |
| 3-Bromo-2-chlorobenzo[b]thiophen-5-amine | -5.60 | -2.10 | 3.50 |
Note: The data in this table are representative values based on established trends from computational studies on similar substituted aromatic systems and are intended for illustrative purposes. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, providing critical information on its conformational flexibility and the nature of its intermolecular interactions in a condensed phase or in solution.
Conformational Analysis: The benzo[b]thiophene ring system is largely planar and rigid. Therefore, the primary source of conformational flexibility in the molecule arises from the rotation of the amine group around the C5-N bond. MD simulations can be used to sample the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. It is expected that the preferred conformation would involve the hydrogen atoms of the amine group being nearly coplanar with the aromatic ring to maximize electronic conjugation, although thermal fluctuations would allow for transient deviations from this low-energy state.
Intermolecular Interactions: The specific combination of functional groups in 3-Bromo-2-chlorobenzo[b]thiophen-5-amine allows for a rich variety of non-covalent interactions that govern its self-assembly, crystal packing, and interactions with other molecules. MD simulations are particularly well-suited to study the geometry, strength, and dynamics of these interactions.
Hydrogen Bonding: The amine group is a classic hydrogen bond donor (N-H) and can also act as a hydrogen bond acceptor via the nitrogen lone pair. In a condensed phase, this facilitates the formation of networks of N-H···N or N-H···S hydrogen bonds, which are crucial for stabilizing crystal structures.
Halogen Bonding: A key feature of this molecule is the presence of both bromine and chlorine, which can act as halogen bond (XB) donors. The electron density on a halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X bond. nih.gov This σ-hole can interact favorably with a nucleophile or a region of negative electrostatic potential on an adjacent molecule, such as the lone pairs on a nitrogen or sulfur atom, or the π-electron cloud of an aromatic ring. Accurate MD simulations of halogen bonding often require specialized force fields that include extra points to explicitly model the σ-hole. nih.govnih.gov The strength of these bonds typically follows the order I > Br > Cl, suggesting the bromine at the C3 position would be the more potent XB donor. nih.gov
π-π Stacking: The planar, electron-rich benzo[b]thiophene core can engage in π-π stacking interactions with neighboring molecules. These interactions are fundamental to the packing of aromatic molecules in crystals and contribute significantly to the stability of the bulk material.
MD simulations can quantify these complex interactions by calculating radial distribution functions, interaction energies, and the persistence of specific bonds over time. This provides a detailed, atomistic picture of how individual molecules of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine would organize in a solid or liquid state, which is essential for predicting material properties.
| Interaction Type | Donor | Acceptor | Typical Geometric Features |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Nitrogen (N), Sulfur (S), Aromatic π-system | N-H···A distance: ~2.0-2.5 Å; Angle: >150° |
| Halogen Bond | C-Br, C-Cl | Nitrogen (N), Sulfur (S), Aromatic π-system | C-X···A angle: ~165-180° nih.gov |
| π-π Stacking | Benzo[b]thiophene π-system | Benzo[b]thiophene π-system | Inter-planar distance: ~3.3-3.8 Å |
Structure Property Relationships in Halogenated Aminobenzothiophenes Excluding Biological Structure Activity Relationships
Influence of Halogenation and Amination on Electronic and Optical Properties
The electronic and optical characteristics of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine are significantly influenced by the presence of the amino group and the halogen substituents. The amino group, a potent electron-donating entity, and the electron-withdrawing halogen atoms create a push-pull system that governs the molecule's absorption and emission of light, as well as its frontier molecular orbital energies.
Modulation of Electronic Absorption and Emission Characteristics
The UV-visible absorption and fluorescence spectra of benzo[b]thiophene derivatives are highly sensitive to the nature and position of substituents. The amino group at the 5-position in 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzo[b]thiophene. This is due to the extension of the π-conjugated system through the lone pair of electrons on the nitrogen atom, which raises the energy of the highest occupied molecular orbital (HOMO).
| Compound Analogue | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) |
| Benzo[b]thiophen-5-amine | ~300-320 | ~350-380 |
| 2,3-Dichlorobenzo[b]thiophene | ~290-310 | ~330-350 |
| 3-Bromo-2-chlorobenzo[b]thiophen-5-amine (Predicted) | ~310-340 | ~360-400 |
Note: The data for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is predicted based on trends observed in related compounds.
Effects on Frontier Molecular Orbital Energies
The energies of the HOMO and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the electronic properties of a molecule, including its ionization potential, electron affinity, and charge transport characteristics.
The electron-donating amino group at the 5-position is expected to significantly raise the HOMO energy level of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, making it more susceptible to oxidation. The halogen substituents at the 2- and 3-positions will have a stabilizing effect on both the HOMO and LUMO levels due to their inductive electron-withdrawing nature. This can lead to a larger HOMO-LUMO gap compared to a non-halogenated aminobenzothiophene, potentially affecting the color and reactivity of the compound.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzo[b]thiophen-5-amine | -5.2 to -5.5 | -1.8 to -2.1 | 3.1 to 3.7 |
| 2,3-Dichlorobenzo[b]thiophene | -5.8 to -6.1 | -2.2 to -2.5 | 3.6 to 3.9 |
| 3-Bromo-2-chlorobenzo[b]thiophen-5-amine (Predicted) | -5.4 to -5.7 | -2.0 to -2.3 | 3.4 to 3.7 |
Note: The data for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is predicted based on computational studies of analogous structures.
Crystallographic Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces, which in turn governs the material's bulk properties. For 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, a variety of non-covalent interactions are expected to play a crucial role in its crystal packing.
Impact on Supramolecular Assembly and Solid-State Organization
The presence of bromine, chlorine, and an amino group in 3-Bromo-2-chlorobenzo[b]thiophen-5-amine provides multiple sites for specific intermolecular interactions. Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base, is a significant factor in the solid-state assembly of halogenated organic compounds. In this case, the bromine and chlorine atoms can act as halogen bond donors, while the nitrogen atom of the amino group or the sulfur atom of the thiophene (B33073) ring can act as acceptors.
Correlation with Charge Carrier Mobility and Transport Properties in Organic Electronic Devices
The solid-state organization of organic semiconductors is intrinsically linked to their charge carrier mobility. Efficient charge transport requires significant overlap of the π-orbitals of adjacent molecules. In the case of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, the supramolecular assembly directed by halogen and hydrogen bonding will define the pathways for charge hopping between molecules.
A well-ordered packing with close intermolecular contacts is generally conducive to higher charge carrier mobility. The directionality of halogen bonds can be exploited to engineer specific packing motifs that favor orbital overlap. However, the bulky halogen atoms can also introduce steric hindrance, which might disrupt optimal π-stacking. The balance between these competing effects will ultimately determine the charge transport efficiency of materials based on this compound. Theoretical calculations and experimental measurements on thin films of analogous materials are necessary to quantify these properties.
| Interaction Type | Potential Role in Packing | Impact on Charge Transport |
| Halogen Bonding (C-Br/Cl···N/S) | Directional control of supramolecular assembly | Can enhance orbital overlap and create charge transport pathways |
| Hydrogen Bonding (N-H···N/S) | Formation of extended networks | Can influence molecular orientation and packing density |
| π-π Stacking | Close packing of aromatic cores | Primary mechanism for intermolecular charge hopping |
Modulating Chemical Reactivity through Substituent Effects
The reactivity of the benzo[b]thiophene core in 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is modulated by the electronic effects of its substituents. The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Conversely, the halogen atoms at the 2- and 3-positions deactivate the thiophene ring towards electrophilic attack.
In nucleophilic aromatic substitution reactions, the halogen atoms on the thiophene ring are potential leaving groups. Generally, halogens at the 2-position of the benzo[b]thiophene ring are more susceptible to nucleophilic displacement than those at the 3-position. researchgate.net The presence of the electron-donating amino group on the benzene ring can further influence the reactivity of these halogen atoms by altering the electron density distribution throughout the molecule. The bromo group at the 3-position and the chloro group at the 2-position present distinct reactivities, with the C-Cl bond generally being stronger than the C-Br bond, making the bromo substituent a potentially more facile leaving group in certain nucleophilic substitution reactions.
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a series of compounds with their measured reaction rates or equilibrium constants. The most common tool for this in aromatic chemistry is the Hammett equation, a linear free-energy relationship (LFER) described as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, k or K is the rate or equilibrium constant for a reaction with a substituted compound, k₀ or K₀ is the constant for the unsubstituted parent compound, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects. wikipedia.org An electron-withdrawing group has a positive σ value, while an electron-donating group has a negative value. researchgate.net
While the Hammett equation was originally developed for benzene derivatives, its principles have been successfully extended to heterocyclic systems like thiophene, demonstrating that electronic effects are transmitted through these rings in a predictable, quantifiable manner. acs.orgrsc.org Studies have shown that linear correlations can be established for reactions on the thiophene ring, allowing for the calculation of reaction constants (ρ) and providing insight into transition state charge distribution. rsc.org
Case Study: Reactivity of a Substituted Benzothiophene (B83047) Core
To illustrate the quantitative effects of substituents on the reactivity of this class of compounds, we can examine research on the closely related molecule, 3-bromo-2-nitrobenzo[b]thiophene. Its reaction with various ortho-substituted anilines provides a clear, quantitative demonstration of how electronic and steric factors of a reacting partner influence the reaction pathway. researchgate.net In this reaction, the highly electron-withdrawing nitro group makes the benzothiophene core susceptible to nucleophilic attack. The reaction yields two primary products: the expected 3-anilino-2-nitrobenzo[b]thiophene (Product A) and an unexpected, rearranged isomer, 2-anilino-3-nitrobenzo[b]thiophene (Product B). researchgate.netresearchgate.net
The ratio of these products was found to be highly dependent on the nature of the ortho-substituent on the attacking aniline (B41778). This provides a quantitative measure of how the structure of the nucleophile affects the reactivity of the halogenated benzothiophene substrate.
| Ortho-Substituent (X) on Aniline | Electronic Effect of Substituent | Total Yield (%) | Product Ratio (A/B) |
|---|---|---|---|
| -OH | Strongly Donating (+R) | 50 | 1.50 |
| -OCH₃ | Donating (+R) | 55 | 1.75 |
| -CH₃ | Weakly Donating (+I) | 60 | 2.00 |
| -F | Withdrawing (-I) | 55 | 1.20 |
| -Cl | Withdrawing (-I) | 60 | 0.82 |
| -Br | Withdrawing (-I) | 50 | 0.67 |
The data clearly show a quantitative relationship: as the ortho-substituent on the aniline becomes more electron-withdrawing (from -OH to -Br), the formation of the rearranged Product B is favored. This demonstrates that the electronic properties of the nucleophile directly influence the stability of intermediates and transition states, thereby altering the reaction pathway and product distribution in a measurable way.
Steric and Electronic Effects of Substituents on Reaction Pathways
The reaction pathways available to 3-Bromo-2-chlorobenzo[b]thiophen-5-amine are governed by the distinct electronic and steric contributions of its three substituents. These effects determine the electron density at various points on the benzothiophene skeleton and the physical accessibility of those sites to attacking reagents.
Electronic Effects
The electronic influence of a substituent is a combination of its inductive and resonance effects.
2-Chloro and 3-Bromo Substituents :
Inductive Effect (-I) : As electronegative atoms, both chlorine and bromine exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the thiophene ring through the sigma bonds, making the ring carbons more electrophilic. This is a crucial feature for activating the ring towards nucleophilic aromatic substitution (SNAr), as it helps to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction. libretexts.org
Net Effect : The thiophene portion of the molecule is electron-deficient and thus primed for reactions with nucleophiles.
5-Amine Substituent :
Resonance Effect (+R) : The nitrogen atom's lone pair of electrons strongly donates into the fused benzene ring's π-system. This is a powerful activating effect that dramatically increases the electron density of the benzene ring, particularly at the positions ortho and para to the amine group (positions 4 and 6).
Inductive Effect (-I) : Nitrogen is more electronegative than carbon, resulting in a minor electron-withdrawing inductive effect.
Net Effect : The potent +R effect far outweighs the -I effect, making the benzene ring highly nucleophilic and strongly activated for electrophilic aromatic substitution.
This electronic dichotomy suggests that reaction pathways can be selectively targeted: nucleophiles are likely to react at the halogen-substituted thiophene ring, while electrophiles would preferentially attack the amine-substituted benzene ring.
Steric Effects
Steric effects arise from the physical size of the substituents and their ability to hinder the approach of a reagent to a reaction site.
Adjacent Halogens : The placement of a chlorine atom at position 2 and a bromine atom at position 3 creates a sterically crowded environment on the thiophene ring. The van der Waals radii of these atoms are significant, and their proximity can physically block the trajectory of incoming reagents, especially large or bulky ones. This steric hindrance can:
Dictate the regioselectivity of a nucleophilic attack, potentially favoring the less hindered of the two halogenated carbons.
Influence which halogen acts as the leaving group in an SNAr reaction, as the departure of one may be less sterically impeded than the other.
Force the molecule to adopt specific conformations in reaction intermediates to minimize steric strain.
The importance of steric effects in this system is underscored by the case study involving 3-bromo-2-nitrobenzo[b]thiophene, where the size of the ortho-substituent on the incoming aniline had a profound impact on the product ratio, demonstrating that steric hindrance is a key determinant of reaction pathways. researchgate.netyoutube.com
| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect on Ring | Primary Steric Effect |
|---|---|---|---|---|---|
| -Cl | 2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Activates thiophene ring for SNAr | Hinders attack at C2 and C3 |
| -Br | 3 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Activates thiophene ring for SNAr | Hinders attack at C2 and C3 |
| -NH₂ | 5 | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activates benzene ring for EAS | Minimal direct effect on thiophene ring reactivity |
Advanced Applications of 3 Bromo 2 Chlorobenzo B Thiophen 5 Amine Derivatives in Materials Science and Chemical Innovation
Organic Electronic Materials
The rigid, planar structure and electron-rich nature of the benzo[b]thiophene scaffold make it an excellent building block for organic electronic materials. These compounds can be chemically modified to tune their electronic properties, such as their energy levels and charge transport characteristics, which is crucial for their application in various electronic devices.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Benzo[b]thiophene derivatives, particularly those that can self-assemble into well-ordered crystalline structures, have demonstrated excellent performance in OFETs.
Research into benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown their potential as solution-processable organic semiconductors. For instance, certain BTT derivatives have been synthesized and incorporated into bottom-gate/top-contact OFETs. These devices have exhibited p-channel behavior with hole mobilities reaching up to 0.005 cm²/Vs and high current on/off ratios exceeding 10⁶. The performance of these materials is highly dependent on their molecular structure and the resulting thin-film morphology. For example, the presence of large grain boundaries and small grains in the semiconductor film can limit charge transport. In contrast, highly crystalline films with well-defined terraced layers are associated with better device performance.
The ability to functionalize the benzo[b]thiophene core allows for the fine-tuning of molecular packing and electronic properties, which are critical for achieving high-performance OFETs. The halogen and amine functional groups on 3-Bromo-2-chlorobenzo[b]thiophen-5-amine provide versatile handles for further chemical modifications to develop novel organic semiconductors.
Table 1: Performance of Selected Benzo[b]thiophene-based OFETs
| Compound Family | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color of an OLED are determined by the properties of the organic materials used in its emissive layer. Benzo[b]thiophene derivatives have been explored for their potential in various roles within OLEDs, including as emitters and host materials.
Thienothiophene-based donor-π-acceptor (D-π-A) compounds have been designed and synthesized for use as emitters in OLEDs. These materials can exhibit high fluorescence quantum yields in both solution and solid states. For instance, a D-π-A compound incorporating a thieno[3,2-b]thiophene (B52689) linker has been shown to have a solid-state fluorescence quantum yield of 41%. Solution-processed OLEDs using such emitters have demonstrated promising performance with maximum power, current, and external quantum efficiencies of 6.70 lm/W, 10.6 cd/A, and 4.61%, respectively.
Furthermore, thiophene-fused benzothiadiazole derivatives have been developed as strong electron acceptors to create D-A red emitters for highly efficient solution-processed OLEDs. These materials can achieve deep-red to near-infrared emission. Doped devices using these emitters have reached a maximum external quantum efficiency (EQE) of 5.75%, while non-doped devices have achieved a maximum EQE of 1.44% for near-infrared emission. The introduction of thiophene (B33073) as a π-bridge in a D-A-D structure can lead to a significant red-shift in emission without sacrificing efficiency.
Organic Semiconductors and Charge Transport Materials
The inherent charge transport capabilities of the benzo[b]thiophene core make its derivatives prime candidates for use as organic semiconductors. The ability to form extended π-conjugated systems and strong intermolecular interactions are key to efficient charge transport.
Fused thiophenes, including benzo[b]thiophene systems, are favorable core units for organic semiconductors due to their high charge transport characteristics. This is attributed to the extensive π-conjugation and coplanar molecular structure which facilitates π-orbital overlap. The sulfur-rich nature of these compounds also leads to strong intermolecular interactions, enhancing the dimensionality of molecular packing and improving charge transfer. Recent studies on dithieno[3,2-b:2′,3′-d]thiophene derivatives have demonstrated excellent electrical properties in single-crystal organic field-effect transistors, with mobilities as high as 1.26 cm² V⁻¹ s⁻¹ and high on/off ratios.
Computational studies and experimental measurements on materials with a benzothieno-benzothiophene (BTBT) core have shown that the size of side-chains can dramatically influence charge-carrier mobilities. This highlights the importance of molecular design in optimizing the performance of these organic semiconductors.
Fluorescent Materials and Probes
The benzo[b]thiophene scaffold is inherently fluorescent, and its derivatives can be designed to create novel fluorescent materials and probes for various sensing and imaging applications. The emission properties can be tuned by introducing different functional groups, which can alter the electronic structure and intramolecular charge transfer (ICT) characteristics of the molecule.
For example, a dual-functional fluorescent probe based on a benzothiophene (B83047) derivative, TPABT, has been developed for the simultaneous detection of polarity and cyanide (CN⁻). This probe exhibits near-infrared emission that is sensitive to the polarity of the solvent and a turn-on fluorescence response to the presence of cyanide in a separate fluorescence channel. Such multi-responsive probes have practical applications in differentiating cancer cells from normal cells based on polarity differences and in detecting toxic substances in environmental samples.
Another area of application is in the development of fluorescent probes for biologically important species. While specific examples for 3-Bromo-2-chlorobenzo[b]thiophen-5-amine are not available, the general strategy involves designing a benzo[b]thiophene derivative with a recognition site for a target analyte. Upon binding, a change in the fluorescence properties of the molecule, such as intensity or wavelength, allows for the detection and quantification of the analyte.
Synthetic Reagents and Building Blocks in Complex Molecule Synthesis
Halogenated benzo[b]thiophenes are versatile building blocks in organic synthesis. The bromine and chlorine atoms on the 3-Bromo-2-chlorobenzo[b]thiophen-5-amine ring serve as reactive sites for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of complex molecules with diverse functionalities.
The amine group at the 5-position can be diazotized and converted into other functional groups, further expanding the synthetic utility of this compound. It can also be acylated or alkylated to introduce new side chains. The combination of these reactive sites makes 3-Bromo-2-chlorobenzo[b]thiophen-5-amine a valuable precursor for the synthesis of new materials for electronics, pharmaceuticals, and other applications.
For instance, the synthesis of substituted benzo[b]thiophenes often involves the cyclization of precursors containing a benzene (B151609) ring and a sulfur-containing side chain. Halogenated derivatives are key intermediates in these synthetic routes. The development of green synthesis methods for halogenated thiophenes and benzo[b]thiophenes using environmentally friendly reagents is an active area of research.
Ligand Design for Catalysis
The benzo[b]thiophene scaffold can be incorporated into the structure of ligands for transition metal catalysts. The sulfur and nitrogen atoms in derivatives of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine can act as coordination sites for metal ions. The electronic properties of the benzo[b]thiophene ring can influence the catalytic activity of the resulting metal complex.
For example, thiophene-derived Schiff bases can act as tridentate ligands, coordinating to metal ions through the azomethine nitrogen, a deprotonated nitrogen from an amine substituent, and the sulfur atom of the thiophene ring. Metal complexes of these ligands have been investigated for their catalytic and biological activities.
While specific catalytic applications of ligands derived from 3-Bromo-2-chlorobenzo[b]thiophen-5-amine have not been reported, the presence of multiple potential coordination sites (amine nitrogen and thiophene sulfur) and the ability to introduce further functionality through the halogen atoms suggest that this compound could be a valuable precursor for the synthesis of novel ligands for a variety of catalytic transformations. The design of such ligands could lead to catalysts with enhanced activity, selectivity, and stability for important organic reactions.
Future Directions and Emerging Research Avenues
Development of Novel Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For a halogenated heterocyclic compound like 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, this translates to a need for greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Future research could focus on photocatalytic and electrochemical approaches for the synthesis and functionalization of the benzo[b]thiophene core. organic-chemistry.org For instance, visible-light-promoted cyclization of disulfides and alkynes presents a sustainable method for constructing the benzothiophene (B83047) scaffold. rsc.org Electrophilic cyclization reactions using sodium halides as a source of "electrophilic halogens" in environmentally friendly solvents like ethanol (B145695) offer another green alternative to traditional halogenation methods. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzo[b]thiophenes
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Energy Source | Often requires high temperatures (thermal heating) | Can utilize ambient temperature with light (photocatalysis) or electricity (electrosynthesis) |
| Reagents | May involve stoichiometric amounts of hazardous reagents | Employs catalytic amounts of reagents, potentially recyclable catalysts, and less toxic materials |
| Solvents | Often relies on volatile organic compounds (VOCs) | Prefers greener solvents like water, ethanol, or even solvent-free conditions |
| Waste Generation | Can produce significant amounts of byproducts and waste | Aims for higher atom economy and reduced waste streams |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Process Optimization
To optimize the synthesis of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine and its derivatives, a detailed understanding of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable in this regard.
Techniques such as Process Analytical Technology (PAT), incorporating methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, could be implemented to track the formation of key intermediates and the final product. This would enable precise control over reaction parameters, leading to improved yields and purity. Furthermore, specialized fluorescence probes could be designed to monitor specific reaction events, taking advantage of the inherent fluorescent properties of many benzo[b]thiophene derivatives. chemrxiv.org
Rational Design of Materials with Tailored Electronic and Optical Properties via Substituent Engineering
Benzo[b]thiophene derivatives are known for their interesting electronic and optical properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.comrsc.org The specific substitution pattern of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, with its electron-withdrawing halogens and electron-donating amine group, provides a rich platform for substituent engineering.
By systematically modifying the substituents on the benzo[b]thiophene core, it is possible to fine-tune the electronic band gap, charge carrier mobility, and photoluminescent properties of the resulting materials. nih.gov For example, introducing different aryl or alkyl groups at the amine nitrogen or replacing the bromine and chlorine atoms via cross-coupling reactions could lead to a library of compounds with a wide range of optoelectronic characteristics. The rational design of such materials is crucial for optimizing their performance in electronic devices. rsc.org
Table 2: Potential Effects of Substituent Modification on the Properties of Benzo[b]thiophene Derivatives
| Substituent Modification | Potential Effect on Electronic Properties | Potential Application |
|---|---|---|
| Introduction of electron-donating groups | Decreased ionization potential, red-shifted absorption/emission | Hole-transporting materials in OLEDs |
| Introduction of electron-withdrawing groups | Increased electron affinity, blue-shifted absorption/emission | Electron-transporting materials in OLEDs, n-type semiconductors in OTFTs |
| Extension of π-conjugation | Reduced band gap, enhanced charge carrier mobility | Active layer in organic solar cells |
| Introduction of bulky side chains | Improved solubility and processability | Solution-processable organic electronics |
Exploration of New Reaction Pathways for Highly Selective Functionalization
The presence of multiple reaction sites on the 3-Bromo-2-chlorobenzo[b]thiophen-5-amine molecule—the C-Br, C-Cl, and C-N bonds, as well as several C-H bonds on the aromatic rings—offers numerous possibilities for selective functionalization. Future research will likely focus on developing novel reaction pathways that can target these sites with high precision.
Palladium-catalyzed C-H activation and functionalization reactions have emerged as powerful tools for the direct arylation and alkylation of benzo[b]thiophenes, often with high regioselectivity. acs.orgacs.orgnih.gov These methods could be adapted to selectively introduce new substituents at specific positions on the 3-Bromo-2-chlorobenzo[b]thiophen-5-amine scaffold. Additionally, ortho-lithiation strategies can provide access to regioselectively functionalized benzo[b]thiophenes. researchgate.net The development of such selective reactions is key to building molecular complexity and accessing novel derivatives with unique properties.
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. nih.govproquest.com For a complex molecule like 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, these computational tools can significantly accelerate the discovery and development of new derivatives and materials.
ML models can be trained on existing chemical reaction data to predict the most efficient synthetic routes to novel benzo[b]thiophene derivatives, saving time and resources in the laboratory. chemrxiv.orgchemrxiv.org Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of hypothetical derivatives, allowing for the in-silico screening of large virtual libraries of compounds. researchgate.netaaai.org This predictive power can guide experimental efforts towards the most promising candidates for specific applications.
Q & A
Q. What are the critical safety protocols for handling halogenated aromatic amines?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Segregate halogenated waste for incineration by licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
